JNJ-18038683

5-HT7 Antagonist Selectivity Profile GPCR

Researchers requiring a 5-HT7 antagonist with clinical validation often face translational gaps with preclinical-only tools. JNJ-18038683 bridges this gap with Phase II trial data and documented REM sleep suppression in both rodents and humans. - Defined 10-fold selectivity over 5-HT6 receptors for precise target engagement studies. - Clinically validated pharmacodynamic marker: REM sleep modulation confirmed in human polysomnography. - Comprehensive public dataset spanning in vitro selectivity, in vivo efficacy, and human clinical outcomes.

Molecular Formula C26H28ClN3O7
Molecular Weight 530.0 g/mol
CAS No. 851376-05-1
Cat. No. B1244105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-18038683
CAS851376-05-1
Synonyms3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo(3,4-d)azepine 2-hydroxy-1,2,3-propanetricarboxylate
JNJ-18038683
Molecular FormulaC26H28ClN3O7
Molecular Weight530.0 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C20H20ClN3.C6H8O7/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-9,22H,10-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyDIQZMBPDLFAJLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-18038683 Procurement: 5-HT7 Receptor Antagonist


JNJ-18038683 (CAS: 851376-05-1) is a potent and selective 5-hydroxytryptamine type 7 (5-HT7) receptor antagonist, discovered and developed by Johnson & Johnson [1]. The compound exhibits a pKi of 8.19 for rat and 8.20 for human 5-HT7 receptors expressed in HEK293 cells . As a synthetic organic small molecule [2], JNJ-18038683 has been advanced into human clinical trials, notably Phase II studies for major depressive disorder and cognitive impairment associated with bipolar disorder [3]. Its translational profile, spanning from rodent models of depression and sleep to human polysomnography studies, distinguishes it from many 5-HT7 antagonists that lack clinical validation [4].

1
Target engagement

5-HT7 antagonist with reported affinity for rodent and human receptors; suitable for GPCR pathway inhibition studies.

2
Translational context

Documented pharmacodynamic effect on REM sleep in both rodent models and human research subjects; supports cross-species sleep architecture research.

3
Tool compound status

Clinical-stage tool with human trial endpoint data (safety, tolerability, PK); enables risk assessment for research translation hypotheses.

Why Generics Cannot Replace JNJ-18038683


The 5-HT7 receptor antagonist class encompasses compounds with diverse chemical scaffolds, selectivity profiles, and translational validation. Direct substitution with common research tools like SB-269970 or DR-4004 is not scientifically justifiable without quantitative comparative data. JNJ-18038683's selectivity fingerprint—characterized by specific fold-selectivity against closely related serotonin receptor subtypes [1]—differs from other antagonists. More critically, JNJ-18038683 is distinguished by its clinical-stage development, with documented pharmacodynamic effects on REM sleep in both rodents and humans [2]. This translational validation is absent for most other 5-HT7 antagonists, which remain preclinical tools. Procuring a generic alternative without equivalent clinical evidence or a precisely matched selectivity profile introduces significant risk of off-target effects and translational irrelevance in studies aimed at modeling human therapeutic outcomes.

Selectivity profile mismatch

Reported 5-HT6 off-target margin may differ from other 5-HT7 antagonists; using SB-269970 or DR-4004 without verifying selectivity in the same assay system can alter study interpretation.

Absence of translational sleep data

Human REM sleep pharmacodynamic data exist only for JNJ-18038683; alternatives lack published polysomnography confirmation, limiting cross-species endpoint comparison.

Missing human trial endpoint context

Safety-related and tolerability endpoint data from Phase II are unavailable for SB-269970, DR-4004, or LP-44, restricting risk assessment in research designs targeting human therapeutic hypotheses.

JNJ-18038683 Comparative Evidence


5-HT7 vs. 5-HT6 Selectivity Window

JNJ-18038683 demonstrates 10-fold selectivity for the 5-HT7 receptor over the human 5-HT6 receptor, a key off-target within the serotonin receptor family . This quantitative selectivity window is critical, as 5-HT6 receptor antagonism is independently associated with procognitive effects, which could confound the interpretation of in vivo studies where cognitive endpoints are assessed [1]. In contrast, the widely used 5-HT7 antagonist SB-269970 has been reported to exhibit >50-fold selectivity against a broader panel of 5-HT receptors, but its exact selectivity margin for 5-HT6 is not always explicitly quantified as a direct comparator in the same assay system [2].

5-HT7 vs. 5-HT6 selectivity
Cross-study comparable
10-fold selectivity for 5-HT7 over 5-HT6 (human recombinant, binding assay).
Narrow window requires dose-range review to control 5-HT6-mediated procognitive confounding.
SB-269970 5-HT6 selectivity not consistently reported; direct assay comparison needed.
5-HT7 Antagonist Selectivity Profile GPCR Receptor Binding

REM Sleep Suppression: Rodent to Human Translation

JNJ-18038683 significantly increased REM sleep latency and decreased REM sleep duration in both rodents and healthy human volunteers, demonstrating a direct translation of its pharmacodynamic effect from preclinical species to humans [1]. Specifically, in humans, JNJ-18038683 prolonged REM latency and reduced REM sleep duration [2]. This contrasts with other 5-HT7 antagonists like SB-269970 and DR-4004, which have demonstrated efficacy in rodent circadian and sleep models [3] but lack published clinical polysomnography data confirming a translatable effect on human sleep architecture.

REM sleep translation
Cross-study comparable
Positive translation: increased REM latency, decreased REM duration in rats and healthy humans.
Only 5-HT7 antagonist with published human polysomnography data; supports cross-species sleep endpoint validation.
SB-269970, DR-4004: rodent circadian data only; no human sleep architecture confirmation.
REM Sleep Polysomnography Translational Biomarker Depression

SSRI-Induced REM Sleep Potentiation

JNJ-18038683 enhances the REM sleep suppression induced by the selective serotonin reuptake inhibitor (SSRI) citalopram in both rodents and humans [1]. In rodents, co-administration of JNJ-18038683 and citalopram resulted in a greater suppression of REM sleep than either agent alone . This synergistic interaction on a key translational biomarker of antidepressant activity is a specific, quantifiable feature of JNJ-18038683's pharmacology. While other 5-HT7 antagonists may exhibit this effect, the interaction has been systematically characterized and published only for JNJ-18038683.

SSRI REM sleep potentiation
Class-level inference
Statistically significant enhancement of citalopram-induced REM suppression in both rodents and humans.
Quantified pharmacodynamic interaction with SSRI; supports combination strategy modeling in treatment-resistant depression research.
Other 5-HT7 antagonists: effect plausible but not documented with published data.
Drug-Drug Interaction SSRI Augmentation Citalopram REM Sleep

Human Clinical Trial Safety Profile

JNJ-18038683 has been evaluated in a randomized, double-blind, placebo-controlled Phase II clinical trial for cognitive impairment in stable bipolar disorder (NCT02466685) [1]. The trial, involving 60 patients, found no statistically significant difference between JNJ-18038683 and placebo on neurocognitive battery measures or mood symptoms over 8 weeks [2]. While this outcome indicates a lack of efficacy for this specific indication, it provides a rich dataset on the compound's human safety, tolerability, and pharmacokinetics, which is invaluable for planning new studies. In contrast, most 5-HT7 antagonists (e.g., SB-269970, DR-4004, LP-44) lack any human clinical trial data, leaving their therapeutic window and potential adverse event profile undefined [3].

Human clinical trial data
Direct head-to-head
Phase II RCT (NCT02466685, n=60): no cognitive efficacy in bipolar disorder, but safety/tolerability/PK dataset available.
Provides human safety-related endpoint context and dose-exposure data; other 5-HT7 antagonists lack any clinical trial data.
Supports risk assessment and translational research design; negative efficacy context may serve as comparator benchmark.
Clinical Trial Bipolar Disorder Cognitive Impairment Placebo-Controlled

JNJ-18038683 Research Applications


Translational Antidepressant REM Sleep Modeling

JNJ-18038683 is uniquely suited for studies aiming to bridge preclinical and clinical antidepressant mechanisms. Its ability to suppress REM sleep in both rodents and humans, as quantified in published studies [1], makes it an ideal tool for validating the translational relevance of rodent sleep models. Furthermore, its documented potentiation of citalopram's effects on REM sleep provides a specific pharmacological model for studying SSRI augmentation strategies [2]. This scenario is not achievable with other 5-HT7 antagonists lacking human sleep data.

In Vivo 5-HT7 Target Engagement Calibration

The precisely defined 10-fold selectivity window of JNJ-18038683 for 5-HT7 over 5-HT6 receptors [1] is a critical parameter for designing and interpreting target engagement studies. Researchers can use this quantitative margin to select doses that maximize 5-HT7 occupancy while carefully controlling for potential 5-HT6 off-target effects, a critical concern in cognitive studies [2]. This level of quantitative control is not possible with less well-characterized 5-HT7 antagonists.

Benchmarking Novel 5-HT7 Antagonists

As one of the few 5-HT7 antagonists with a comprehensive, publicly available dataset spanning in vitro selectivity, in vivo efficacy, and human clinical trial outcomes [1], JNJ-18038683 serves as an essential benchmark compound. New chemical entities can be compared against JNJ-18038683's profile to assess their potential for clinical translation, particularly concerning selectivity margins [2] and effects on sleep architecture [3]. Its clinical failure in bipolar cognitive impairment also provides a valuable negative control for hypothesis testing.

Circadian Rhythm Modulation in Mood Disorders

JNJ-18038683 has been shown to attenuate light- and 8-OH-DPAT-induced phase shifts of circadian wheel-running activity in mice [1]. This specific activity, shared with other 5-HT7 antagonists like SB-269970 and DR-4004, positions JNJ-18038683 as a key tool for dissecting the role of 5-HT7 receptors in circadian rhythm disruption, a core feature of mood disorders. Its clinical data, though negative for cognitive endpoints, provides a crucial human safety context for such preclinical investigations.

Application
Selection Property
Validation Focus
REM sleep architecture translation studies
Availability of cross-species REM sleep pharmacodynamic data
Human-rodent REM latency/duration endpoint concordance
5-HT7 target engagement dose-response modeling
Defined selectivity window vs. 5-HT6 receptor
5-HT6 off-target engagement control at study doses
5-HT7 antagonist benchmarking studies
Comprehensive public dataset (in vitro to clinical)
Comparator profiling of novel compounds against clinical-stage reference
Circadian rhythm modulation research
Documented attenuation of light/8-OH-DPAT phase shifts
Replication of circadian phase-shift endpoints in mood disorder models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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